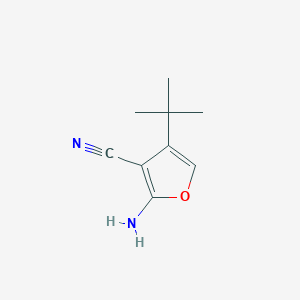

2-Amino-4-tert-butyl-3-furonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-tert-butylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSLQRRXQXCXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-tert-butyl-3-furonitrile chemical structure and properties

An In-depth Technical Guide to 2-Amino-4-tert-butyl-3-furonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, a substituted furonitrile derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a furan core.[1] Structurally, it is characterized by an amino group at the 2-position, a nitrile group at the 3-position, and a tert-butyl group at the 4-position.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 72965-46-9 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [3] |

| InChI Key | VGSLQRRXQXCXMJ-UHFFFAOYSA-N | [1][2] |

| Purity | ≥97% (typical) | [2] |

| Storage | 2-8°C or under freezing conditions |[1][4] |

Chemical Structure

The chemical structure of this compound is defined by its furan ring and the attached functional groups.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound generally involves multi-step organic reactions. While specific proprietary protocols may vary, a general approach involves the formation of the substituted furan ring through condensation or cyclization reactions.[1]

Experimental Protocol: General Synthesis

A common synthetic strategy involves the introduction of the tert-butyl group using tert-butyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).[1] The reaction temperature is typically maintained between 60–100°C.[1] Optimization of the yield, which can exceed 70%, is achieved by carefully controlling the stoichiometry of the reactants and selecting an appropriate catalyst, such as a phase-transfer catalyst, to facilitate the reaction while preventing hydrolysis of the nitrile group.[1]

Experimental Protocol: Purification

Post-synthesis, the crude product is typically purified using standard laboratory techniques.

-

Column Chromatography : The crude mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.[1]

-

Recrystallization : The fractions containing the purified product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from an appropriate solvent system to yield the final product.

Caption: Generalized workflow for the synthesis and purification of this compound.

Structural Characterization

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques.[1]

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Group | Typical Chemical Shift (δ) / Observation | Source |

|---|---|---|---|

| ¹H NMR | tert-butyl protons | 1.2–1.4 ppm | [1] |

| Amino protons | 5.8–6.2 ppm | [1] | |

| ¹³C NMR | Nitrile carbon | 115–120 ppm | [1] |

| Furan carbons | Varies | [1] |

| Mass Spec. | Molecular Ion | Validates MW of 164.21 g/mol |[1] |

Experimental Protocol: Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A sample of the purified compound is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer.

-

The resulting spectra are analyzed to confirm the presence of the tert-butyl and amino protons, as well as the nitrile and furan carbons, by comparing the observed chemical shifts to expected values.[1]

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

A dilute solution of the sample is prepared.

-

The solution is introduced into an ESI-MS (Electrospray Ionization Mass Spectrometer).

-

The high-resolution mass spectrum is recorded to obtain the exact molecular weight, which is then compared to the calculated mass of the molecular formula C₉H₁₂N₂O to confirm its identity.[1]

-

-

X-ray Diffraction (XRD) :

-

Single crystals of the compound are grown from a suitable solvent.

-

The crystals are mounted on a diffractometer, and X-ray diffraction data is collected.

-

The data is processed to resolve the three-dimensional structure of the molecule, providing precise information on bond angles and the planarity of the furan ring.[1]

-

Caption: Logical diagram of structural characterization methods for the compound.

Chemical Reactivity

The functional groups present in this compound allow for a variety of chemical transformations:

-

Oxidation : The furan ring and amino group can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[1]

-

Reduction : The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[1]

-

Substitution : The amino group can act as a nucleophile and participate in substitution reactions.[1]

Applications in Research and Industry

This compound serves as a key building block in several areas:

-

Agrochemicals : It is a primary precursor in the synthesis of agricultural chemicals, including selective herbicides for broadleaf weeds and plant growth regulators.[4]

-

Pharmaceutical Research : The compound is utilized in the preparation of novel heterocyclic compounds for pharmacological studies, where the amino and nitrile groups provide sites for further functionalization to create complex molecules based on the furan scaffold.[4]

References

Synthesis of 2-Amino-4-tert-butyl-3-furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2-Amino-4-tert-butyl-3-furonitrile, a heterocyclic compound of interest in agrochemical and pharmaceutical research. This document provides a summary of a plausible synthetic route, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a substituted aminofuran derivative. The furan scaffold is a common motif in biologically active molecules, and the presence of amino and cyano groups offers versatile handles for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and crop protection. While specific literature detailing the synthesis of this exact molecule is scarce, a general and effective method for the synthesis of 2-aminofurans involves the reaction of an α-hydroxy ketone with malononitrile. This guide will focus on this plausible and widely applicable synthetic pathway.

Synthesis Pathway

The most probable synthetic route to this compound involves a base-catalyzed condensation reaction between 1-hydroxy-3,3-dimethyl-2-butanone (a pinacolone derivative) and malononitrile. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of 2-aminofurans from α-hydroxy ketones and malononitrile. Researchers should optimize the reaction conditions for this specific substrate combination.

Materials:

-

1-hydroxy-3,3-dimethyl-2-butanone

-

Malononitrile

-

Basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for analogous 2-aminofuran syntheses. Actual yields may vary depending on the optimized reaction conditions.

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Theoretical Yield | Based on limiting reagent |

| Typical Experimental Yield | 60-85% |

| Purity (after purification) | >97% |

| Appearance | Off-white to pale yellow solid |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Elucidation of 2-Amino-4-tert-butyl-3-furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-tert-butyl-3-furonitrile. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The summarized data in the following tables are compiled from available literature and predicted values based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.1 - 7.3 | Singlet | 1H | H-5 |

| 2 | ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| 3 | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~160 - 165 | C-2 |

| 2 | ~90 - 95 | C-3 |

| 3 | ~170 - 175 | C-4 |

| 4 | ~115 - 120 | C-5 |

| 5 | ~118 - 122 | -CN |

| 6 | ~32 - 35 | -C (CH₃)₃ |

| 7 | ~30 - 32 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amino group) |

| 2220 - 2260 | Strong, Sharp | C≡N stretch (Nitrile group) |

| 1640 - 1680 | Medium | C=C stretch (Furan ring) |

| 1550 - 1600 | Medium | N-H bend (Amino group) |

| 1365 | Strong | C-H bend (tert-butyl group) |

| 1200 - 1250 | Medium | C-O-C stretch (Furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₉H₁₂N₂O, with a molecular weight of approximately 164.21 g/mol .

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | ~80 | [M - CH₃]⁺ |

| 108 | ~60 | [M - C₄H₈]⁺ |

| 57 | ~90 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique used for such compounds. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

An In-depth Technical Guide to the Solubility of 2-Amino-4-tert-butyl-3-furonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-tert-butyl-3-furonitrile, a heterocyclic compound of interest in agrochemical and pharmaceutical research.[1] Despite its relevance, publicly available quantitative solubility data in common organic solvents is scarce. This document serves as a comprehensive resource by providing a detailed experimental protocol for determining the equilibrium solubility of this compound. Furthermore, it presents a structured template for the systematic recording and presentation of solubility data. The methodologies outlined herein are designed to enable researchers to generate reliable and comparable solubility profiles, a critical step in process development, formulation, and preclinical studies.

Introduction

This compound (CAS No. 72965-46-9) is a substituted furan derivative with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.21 g/mol .[2] Its structure, featuring amino and nitrile functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.[3] While its synthetic applications are noted, a comprehensive understanding of its physicochemical properties, particularly its solubility in various organic solvents, is essential for its practical application in research and development.

Solubility is a fundamental parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of common organic solvents.

Physicochemical Properties (Summary)

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 72965-46-9 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Appearance | Not specified (typically a solid) | |

| Purity | Typically >97% (as supplied commercially) | [2] |

Note: Further unverified qualitative statements suggest moderate solubility in polar aprotic solvents like DMSO or DMF due to the presence of polar -NH₂ and -CN groups.[3]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (of known purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane) of analytical grade or higher.

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Experimental workflow for solubility determination.

3.3. Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

Table 2: Template for Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV | |||

| Ethyl Acetate | 25 | HPLC-UV | |||

| Dichloromethane | 25 | HPLC-UV | |||

| Acetonitrile | 25 | HPLC-UV | |||

| Toluene | 25 | HPLC-UV | |||

| Hexane | 25 | HPLC-UV | |||

| DMF | 25 | HPLC-UV | |||

| DMSO | 25 | HPLC-UV |

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Furonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted furonitriles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. This document details their physical properties, spectroscopic signatures, and chemical reactivity, along with experimental protocols for their synthesis and characterization.

Core Physical Properties

Substituted furonitriles are typically colorless to pale yellow liquids or solids at room temperature.[1][2] Their physical properties, such as melting point, boiling point, and solubility, are significantly influenced by the nature and position of substituents on the furan ring. The parent compound, 2-furonitrile, serves as a baseline for understanding these properties.

Table 1: Physical Properties of Selected Substituted Furonitriles

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Furonitrile | C₅H₃NO | 93.08 | 147-148 | 146-148 | |

| 5-Nitro-2-furonitrile | C₅H₂N₂O₃ | 138.08 | 61-64 | N/A | |

| 5-Bromo-2-furonitrile | C₅H₂BrNO | 171.98 | N/A | N/A |

Data sourced from multiple chemical suppliers and databases.

Solubility: 2-Furonitrile is soluble in most common organic solvents and slightly soluble in water.[1] The solubility of substituted derivatives varies depending on the polarity of the substituent.

Spectroscopic Characterization

The structural elucidation of substituted furonitriles relies on standard spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a furonitrile is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This band typically appears in the 2200-2300 cm⁻¹ region.[3]

-

Saturated vs. Aromatic Nitriles: For aliphatic nitriles, this peak is generally found between 2260-2240 cm⁻¹. In aromatic nitriles, such as furonitriles, conjugation with the furan ring weakens the C≡N bond, shifting the absorption to a lower frequency, typically between 2240-2220 cm⁻¹.[4]

-

Substituent Effects: Electron-donating or withdrawing substituents on the furan ring can further influence the position and intensity of the C≡N stretching peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan ring of 2-furonitrile exhibit characteristic chemical shifts. The proton at the C5 position is the most deshielded due to the anisotropic effect of the nitrile group.

¹³C NMR: The carbon atom of the nitrile group in furonitriles typically resonates in the region of 115-120 ppm.[1]

Table 2: Spectroscopic Data for 2-Furonitrile

| Spectroscopy | Peak/Signal | Description |

| IR (cm⁻¹) | ~2230 | C≡N stretch (strong, sharp) |

| ¹H NMR (ppm) | ~7.6 | H5 |

| ~7.2 | H3 | |

| ~6.5 | H4 | |

| ¹³C NMR (ppm) | ~115 | -CN |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Chemical Reactivity and Synthesis

The chemical behavior of substituted furonitriles is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing nitrile group.

Reactivity of the Furan Ring

The furan ring is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic substitution than benzene.[6] The preferred sites for electrophilic attack are the C2 and C5 positions, as the carbocation intermediates at these positions are better stabilized by resonance.[7] When the C2 position is occupied by the nitrile group, electrophilic substitution, such as nitration and halogenation, predominantly occurs at the C5 position.

Caption: Electrophilic substitution on 2-furonitrile.

Synthesis of Substituted Furonitriles

A variety of synthetic routes are available for the preparation of substituted furonitriles. The parent 2-furonitrile is industrially synthesized via the vapor-phase ammoxidation of furfural.[8] Laboratory-scale syntheses often involve the dehydration of furfural aldoxime.[8] Substituted derivatives can be prepared through functionalization of the furan ring or by building the ring from acyclic precursors.

Caption: General synthetic workflow for substituted furonitriles.

Experimental Protocols

Synthesis of 2-Furonitrile from Furfural Aldoxime

This protocol describes a common laboratory method for the synthesis of 2-furonitrile by the dehydration of 2-furaldehyde oxime.

Materials:

-

2-Furaldehyde oxime

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of 2-furaldehyde oxime and anhydrous sodium acetate in excess acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for a specified period (typically 1-2 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured onto ice water.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 2-furonitrile.

Vilsmeier-Haack Formylation of Furan

This reaction introduces a formyl group onto the furan ring, which can then be converted to a nitrile.

Materials:

-

Furan

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Diethyl ether

Procedure:

-

To a solution of furan in DMF, phosphorus oxychloride is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the addition of a solution of sodium acetate in water at 0°C.

-

The mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting 2-furaldehyde is then purified by column chromatography and can be converted to 2-furonitrile as described in Protocol 4.1.[3]

Nitration of 2-Furonitrile

This protocol describes the synthesis of 5-nitro-2-furonitrile.

Materials:

-

2-Furonitrile

-

Fuming nitric acid

-

Acetic anhydride

-

Pyridine

Procedure:

-

Fuming nitric acid is added to acetic anhydride at a low temperature (e.g., 5-10°C) to prepare the nitrating mixture.

-

A solution of 2-furonitrile in acetic anhydride is then added to the nitrating mixture while maintaining a low temperature (-10°C to -5°C).[9]

-

The reaction is stirred for several hours at low temperature.

-

The reaction mixture is poured onto ice and neutralized with sodium hydroxide.

-

The intermediate product is separated and then treated with pyridine to yield 5-nitro-2-furonitrile.[9]

-

The final product is purified by recrystallization.

Biological and Medicinal Significance

Furan derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of pharmacological activities.[10][11] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[10][12] The furan ring is considered a privileged scaffold, and its incorporation into drug candidates can improve pharmacokinetic properties.[13]

Nitrofuran derivatives, in particular, are a well-established class of antimicrobial agents.[14] The biological activity of these compounds is often attributed to their ability to be enzymatically reduced to reactive intermediates that can damage microbial DNA and other macromolecules.

Enzyme Inhibition

A common mechanism of action for many drugs is enzyme inhibition. Inhibitors can act reversibly or irreversibly.[15] Substituted furonitriles, with their diverse functionalities, can be designed to act as specific enzyme inhibitors.

Caption: Mechanisms of reversible enzyme inhibition.

The development of novel substituted furonitriles as potential therapeutic agents is an active area of research, with a focus on designing molecules that can selectively target enzymes involved in disease pathways.[16]

Conclusion

Substituted furonitriles are a versatile and important class of heterocyclic compounds. Their unique combination of an electron-rich furan ring and a reactive nitrile group provides a rich chemical landscape for synthetic chemists. The diverse biological activities exhibited by these compounds underscore their potential in drug discovery and development. This guide provides a foundational understanding of their physical and chemical properties, which is essential for their effective application in research and industry.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 9. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 10. ijabbr.com [ijabbr.com]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 14. biojournals.us [biojournals.us]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Inhibition of furin-like enzymes blocks interleukin-1alpha/oncostatin M-stimulated cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Aminofurans: A Deep Dive into Their Discovery and Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, aminofurans have emerged as a particularly important class, serving as versatile building blocks for more complex heterocyclic systems and exhibiting a range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of aminofuran compounds, with a focus on key experimental methodologies, quantitative data, and the signaling pathways they modulate.

Synthetic Strategies for Aminofuran Scaffolds

The construction of the aminofuran core has been approached through various synthetic strategies, broadly categorized into multi-component reactions, cycloaddition reactions, and the cyclization of functionalized precursors.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted aminofurans.

A notable example is the three-component condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles.[1] This method allows for the synthesis of 2-aminofurans with an imidazole substituent under mild conditions and on a gram scale, often without the need for chromatographic purification.[1]

Another versatile MCR involves the reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes, catalyzed by copper(I) iodide in an ionic liquid, to afford 3-aminofurans. This one-pot synthesis is characterized by its operational simplicity and the recyclability of the catalytic system.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of the furan ring system. A [4+1] cycloaddition strategy has been developed for the synthesis of 2-aminobenzofurans, utilizing in situ generated ortho-quinone methides (o-QMs) and isocyanides.[2] This scandium-catalyzed reaction proceeds under mild conditions to give good to excellent yields of the desired products.[2]

Cyclization of Acyclic Precursors

The cyclization of appropriately functionalized acyclic precursors is a classical and widely employed method for aminofuran synthesis. A common approach involves the 5-exo-dig cyclization of γ-ketonitriles or γ-hydroxynitriles.[1] These precursors can be prepared through various methods, including the condensation of α-hydroxy or α-haloketones with methylene-active nitriles under basic conditions.[1]

For the synthesis of 3-aminofuran-2-carboxylate esters, an efficient method involves the Mitsunobu reaction of an α-cyanoketone with ethyl glyoxylate to form a vinyl ether intermediate, which then undergoes base-mediated cyclization.

Experimental Protocols for Key Syntheses

General Procedure for the Three-Component Synthesis of 2-Aminofurans[1]

To a solution of the 3-ketonitrile (1.0 mmol) and arylglyoxal monohydrate (1.0 mmol) in ethanol (5 mL) was added piperidine (0.1 mmol). The reaction mixture was stirred at room temperature for 10-30 minutes until the formation of a precipitate. Then, the corresponding 2-unsubstituted imidazole N-oxide (1.0 mmol) was added, and the mixture was refluxed for 2-4 hours. After cooling to room temperature, the precipitate was filtered, washed with cold ethanol, and dried to afford the pure 2-aminofuran derivative.

General Procedure for the [4+1] Cycloaddition Synthesis of 2-Aminobenzofurans[2]

To a solution of o-hydroxybenzhydryl alcohol (0.2 mmol) and isocyanide (0.3 mmol) in dichloromethane (2 mL) at 0 °C was added Sc(OTf)3 (0.2 mmol) and 4 Å molecular sieves (50 mg). The reaction mixture was stirred at this temperature for 30 minutes. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminobenzofuran.

Quantitative Data on Aminofuran Synthesis

The following tables summarize key quantitative data for selected aminofuran synthetic methodologies.

Table 1: Three-Component Synthesis of 2-Aminofurans [1]

| Entry | Arylglyoxal | 3-Ketonitrile | Imidazole N-oxide | Product | Yield (%) |

| 1 | Phenylglyoxal | Malononitrile | 1-Methylimidazole N-oxide | 2-Amino-3-cyano-4-phenyl-5-(1-methyl-1H-imidazol-2-yl)furan | 85 |

| 2 | 4-Chlorophenylglyoxal | Malononitrile | 1-Methylimidazole N-oxide | 2-Amino-3-cyano-4-(4-chlorophenyl)-5-(1-methyl-1H-imidazol-2-yl)furan | 82 |

| 3 | Phenylglyoxal | Ethyl cyanoacetate | 1-Methylimidazole N-oxide | Ethyl 2-amino-4-phenyl-5-(1-methyl-1H-imidazol-2-yl)furan-3-carboxylate | 78 |

Table 2: [4+1] Cycloaddition Synthesis of 2-Aminobenzofurans [2]

| Entry | o-Hydroxybenzhydryl alcohol | Isocyanide | Product | Yield (%) |

| 1 | 2-(Hydroxydiphenylmethyl)phenol | p-Tolyl isocyanide | 2-(p-Tolylamino)-3,3-diphenyl-2,3-dihydrobenzofuran | 93 |

| 2 | 4-Bromo-2-(hydroxydiphenylmethyl)phenol | p-Tolyl isocyanide | 5-Bromo-2-(p-tolylamino)-3,3-diphenyl-2,3-dihydrobenzofuran | 88 |

| 3 | 2-(Hydroxydiphenylmethyl)phenol | tert-Butyl isocyanide | 2-(tert-Butylamino)-3,3-diphenyl-2,3-dihydrobenzofuran | 75 |

Biological Activities and Signaling Pathways

Many aminofuran derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several benzofuran derivatives have been developed as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.

The general mechanism of action for an aminofuran-based inhibitor targeting this pathway would involve the binding to the ATP-binding site of the kinase (e.g., PI3K or mTOR), thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. This leads to the inhibition of cell growth and proliferation and can induce apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway with aminofuran inhibition.

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling route that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Aminofuran-based compounds have been investigated as potential JAK inhibitors.

An aminofuran inhibitor would typically compete with ATP for the binding site on the JAK protein, preventing its autophosphorylation and the subsequent phosphorylation of the cytokine receptor and STAT proteins. This blockade prevents the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes.

Caption: JAK/STAT signaling pathway with aminofuran inhibition.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel aminofuran compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for aminofuran drug discovery.

Conclusion

The field of aminofuran chemistry continues to be a vibrant area of research, driven by the diverse biological activities of these compounds. The development of novel and efficient synthetic methodologies, particularly multi-component and cycloaddition reactions, has significantly expanded the accessible chemical space of aminofuran derivatives. As our understanding of the cellular signaling pathways they modulate deepens, so too does the potential for designing highly selective and potent aminofuran-based therapeutics for a range of diseases, from cancer to inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

The Furan Scaffold: A Privileged Motif in Bioactive Compounds and Its Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of a multitude of biologically active compounds. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of furan-based bioactive compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The furan moiety is found in numerous natural products and synthetic molecules, imparting activities that span from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[1][2] This guide will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Furan-containing compounds exert their biological effects through diverse and often multifaceted mechanisms. These can be broadly categorized as follows:

-

Enzyme Inhibition: Many furan derivatives are designed to fit into the active sites of specific enzymes, thereby inhibiting their catalytic function. This is a common strategy in drug design to disrupt pathological processes.

-

Interference with Nucleic Acids: Certain furan-based structures can interact with DNA, leading to damage, inhibition of replication, or interference with transcription.

-

Modulation of Signaling Pathways: Bioactive furans can influence intracellular signaling cascades, altering cellular processes such as proliferation, apoptosis, and inflammation.

-

Disruption of Structural Proteins: Some compounds target essential structural proteins like tubulin, thereby interfering with cellular integrity and division.

The following sections will provide a detailed examination of these mechanisms, featuring specific examples of furan-based compounds and their biological activities.

Anticancer Activity

Furan derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms often involve the inhibition of critical enzymes in cancer cell proliferation and survival, as well as the disruption of the cellular machinery required for cell division.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several furan-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | Potent inhibitor | [1] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | Significant suppression | [4] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | Significant suppression | [4] |

| Compound 4e (bis-2(5H)-furanone) | C6 (Glioma) | 12.1 | - | [5] |

| Compound 7c (5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.09 | 95.2% | [3] |

| Compound 7e (5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.05 | 96.0% | [3] |

| Compound 11a (5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.06 | 96.3% | [3] |

| Benzo[b]furan derivative 17 | Various (including MDR cells) | - | 3.0 ± 0.6 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.[7][8]

-

Reagent Preparation:

-

Assay Procedure:

-

Transfer the tubulin solution to a pre-warmed 96-well plate.[7]

-

Add the test furan-based compound at the desired concentration. Include positive (e.g., colchicine, paclitaxel) and negative (e.g., 0.1% DMSO) controls.[7]

-

Monitor tubulin polymerization at 37°C for a specified period (e.g., 60 minutes) by measuring the change in fluorescence or absorbance at 340 nm.[7][10]

-

-

Data Analysis:

-

The extent of polymerization is determined by the increase in fluorescence or absorbance over time.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[11][12] Furan-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[13][14]

Quantitative Data: VEGFR-2 Inhibition by Furan Derivatives

| Compound | IC50 (nM) | Reference |

| Sorafenib (Reference) | 41.1 | [15] |

| Compound 4c | 57.1 | [15] |

| Compound 7b | 42.5 | [15] |

| Compound 7c | 52.5 | [15] |

| Thieno[2,3-d]pyrimidine derivative 21b | 33.4 | [13] |

| Thieno[2,3-d]pyrimidine derivative 21c | 47.0 | [13] |

| Thieno[2,3-d]pyrimidine derivative 21e | 21 | [13] |

| Furo[2,3-d]pyrimidine derivative 15b | 946 | [13] |

| Compound 43 | 26.38 | [14] |

| Compound 44 | 44.67 | [14] |

| Compound 11 | 190 | [16] |

Signaling Pathway: VEGFR-2 Signaling Cascade

Caption: Simplified VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Furan-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Rofecoxib, a furanone-containing compound, is a selective COX-2 inhibitor.[17]

Experimental Protocol: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant COX-2.[18]

-

Reagent Preparation:

-

Prepare a COX assay buffer.

-

Reconstitute recombinant human COX-2 enzyme.

-

Prepare solutions of the COX probe, cofactor (e.g., hematin), and substrate (arachidonic acid).[19]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test furan-based compound.

-

Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.[18]

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Logical Relationship: COX-2 Inhibition and Anti-inflammatory Effect

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Furan derivatives have a long history of use as antimicrobial drugs and continue to be a source of new lead compounds.

DNA Damage

Nitrofurantoin, a nitrofuran antibiotic, is a classic example of a furan-based compound that exerts its antimicrobial effect by damaging bacterial DNA.[1] Inside the bacterial cell, the nitro group of nitrofurantoin is reduced by bacterial reductases to form highly reactive electrophilic intermediates.[3] These intermediates can then react with and damage bacterial DNA, leading to cell death.[1][11]

Quantitative Data: Antimicrobial Activity of Furan Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Dibenzofuran bis (bibenzyl) | Candida albicans | 16 - 512 | [20] |

| Furan-derived chalcone 2a | Staphylococcus aureus | 256 | [21] |

| Furan-derived chalcone 2b | Staphylococcus aureus | 256 | [21] |

| Furan-derived chalcone 2c | Staphylococcus aureus | 256 | [21] |

| Furan-derived chalcone 2a | Escherichia coli | 512 | [21] |

| Furan-derived chalcone 2c | Escherichia coli | 1024 | [21] |

| 3, 5-disubstituted furan derivatives | Bacillus subtilis & E. coli | 200 | [22] |

| Carbamothioyl-furan-2-carboxamide 4f | E. coli, S. aureus, B. cereus | 230 - 295 | [23] |

| Furanone derivative F131 | S. aureus isolates | 8 - 16 | [24] |

| Furanone derivative F131 | C. albicans isolates | 32 - 128 | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

-

Preparation:

-

Prepare serial dilutions of the furan-based compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial or fungal suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[26]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

-

Signaling Pathway: Mechanism of Nitrofurantoin Action

Caption: DNA damage mechanism of nitrofurantoin.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[25][27] Dysregulation of this pathway is implicated in various diseases, including cancer. Some furan-based compounds have been shown to modulate the MAPK pathway.

Signaling Pathway: Overview of the MAPK/ERK Pathway

Caption: The canonical MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot Analysis for MAPK Pathway Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status of key proteins in the MAPK pathway.[21]

-

Cell Lysis and Protein Quantification:

-

Treat cells with the furan-based compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

The furan scaffold is a remarkably versatile and privileged structure in the realm of bioactive compounds. Its presence in a diverse range of molecules confers a wide spectrum of pharmacological activities, driven by an array of distinct mechanisms of action. From the targeted inhibition of key enzymes like tubulin, VEGFR-2, and COX-2 to the induction of DNA damage in pathogens and the modulation of complex signaling networks such as the MAPK pathway, furan-based compounds represent a rich source for the development of novel therapeutics. The in-depth understanding of these mechanisms, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is paramount for the rational design and optimization of future furan-containing drugs to address a multitude of human diseases. Continued exploration into the intricate molecular interactions of these compounds will undoubtedly unlock new therapeutic opportunities.

References

- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects [mdpi.com]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. Tubulin polymerization assay [bio-protocol.org]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorbyt.com [biorbyt.com]

- 23. zmj.zsmu.edu.ua [zmj.zsmu.edu.ua]

- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Amino-4-tert-butyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-Amino-4-tert-butyl-3-furonitrile (CAS No: 72965-46-9). This document is intended for qualified professionals in research and development who are familiar with standard laboratory procedures and chemical safety protocols.

Chemical and Physical Properties

This compound is a substituted furonitrile derivative.[1] Its chemical structure features a furan ring with an amino group at the second position, a nitrile group at the third, and a tert-butyl group at the fourth position.[1] This compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides, and in the preparation of heterocyclic compounds for pharmaceutical research.[1][2]

| Property | Value | Source |

| CAS Number | 72965-46-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| Molecular Weight | 164.21 g/mol | |

| Appearance | Not explicitly stated in search results | |

| Purity | Typically ≥97% | [3] |

| Solubility | Expected to have moderate solubility in polar aprotic solvents like DMSO or DMF. | [2] |

Hazard Identification and Toxicology

While a specific, comprehensive safety data sheet (SDS) with quantitative toxicological data for this compound was not found, an SDS for a structurally related aminonitrile compound indicates a significant hazard. The related compound is classified as Acute Toxicity, Oral: Category 3 , with the hazard statement "Toxic if swallowed". Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may have a similar toxicity profile.

Potential Health Effects:

-

Ingestion: Based on data for a related compound, ingestion may be toxic.

-

Inhalation: The toxicological effects of inhalation are not specifically documented. However, as with any fine chemical powder, dust inhalation should be avoided.

-

Skin and Eye Contact: Specific data is unavailable, but skin and eye contact should be avoided as a standard precaution.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential for toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.

General Hygiene Practices:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention. Provide the attending physician with this safety information.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Storage Parameter | Recommendation | Source |

| Temperature | 2-8°C or under freezing conditions. | [1][2] |

| Container | Store in a tightly closed container. | |

| Atmosphere | Store in a dry, well-ventilated place. | |

| Security | Store locked up or in an area accessible only to qualified and authorized personnel. |

Stability and Reactivity:

The tert-butyl group is thought to enhance the thermal stability of the molecule.[2] The electron-donating amino group and the electron-withdrawing nitrile group create a polarized electronic environment, influencing its reactivity.[2]

Experimental Protocols and Methodologies

While a specific, detailed synthesis protocol for this compound was not found in the search results, the synthesis of similar aminonitriles often involves the reaction of a ketone or aldehyde with a source of cyanide and ammonia or an amine (a variation of the Strecker synthesis). Given its structure, a plausible synthetic route could involve the reaction of a tert-butyl-substituted furanone precursor with a cyanide source and an aminating agent. Researchers planning to synthesize or use this compound should consult the chemical literature for analogous transformations and adapt the procedures with appropriate safety precautions.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound or detailed experimental workflows for its biological evaluation is not currently available in the public domain based on the conducted searches. Its primary documented application is as a chemical intermediate.[1][2] Further research would be required to elucidate its pharmacological or toxicological mechanisms of action.

The diagram below illustrates a generalized workflow for the initial biological screening of a novel chemical compound like this compound.

Caption: Generalized workflow for the biological screening of a chemical compound.

References

The Potent and Diverse Biological Activities of Furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological effects, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[3][4][5] This technical guide provides an in-depth overview of the key biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Proliferation and Survival

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and inducing cell death through mechanisms such as apoptosis and cell cycle arrest.[6][7]

Quantitative Anticancer Data

The cytotoxic effects of various furan derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Furan-based carboxamide 4 | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based triazinone 7 | MCF-7 (Breast) | 2.96 | [1] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [8] |

| Carbohydrazide derivatives | A549 (Lung) | Various | [3] |

| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 62.37 µg/mL | [4] |

| Furan-pyridinone 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [9] |

| Furan-pyridinone 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [9] |

| Furo[2,3-d]pyrimidine 10b | HS 578T (Breast) | 1.51 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

-

Furan derivative stock solution (in a suitable solvent like DMSO)

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide on 2-Amino-3-cyanofuran Derivatives: A Focus on the Core Scaffold of 2-Amino-4-tert-butyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of 2-amino-3-cyanofuran derivatives. It is important to note that while this guide is centered around the structural core of 2-Amino-4-tert-butyl-3-furonitrile, specific experimental data, including quantitative biological activity and detailed mechanistic pathways for this particular compound, are not extensively available in publicly accessible scientific literature. The information presented herein is largely based on studies of structurally related analogs and serves as a foundational resource to guide future research and development efforts.

Introduction

The 2-amino-3-cyanofuran scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry and drug discovery. These compounds serve as versatile synthetic intermediates and have been explored for a range of pharmacological activities, including antimicrobial and anticancer properties. The presence of highly reactive and functionalizable amino and cyano groups on the furan ring makes this scaffold an attractive starting point for the development of novel therapeutic agents. This guide will delve into the known synthesis methodologies, chemical characteristics, and biological potential of this class of compounds, with a particular focus on the structural aspects relevant to this compound.

Synthesis of 2-Amino-3-cyanofuran Derivatives

The synthesis of 2-amino-3-cyanofurans can be achieved through several synthetic routes, often involving multi-component reactions that allow for the rapid assembly of the core structure.

General Synthetic Approach: Thorpe-Ziegler Cyclization

A common and effective method for the synthesis of 2-amino-3-cyanofurans is the Thorpe-Ziegler cyclization of α-acyloxynitriles. This intramolecular condensation reaction provides a direct route to the furan ring system.

Hypothetical Experimental Protocol for the Synthesis of this compound:

-

Step 1: Synthesis of the α-acyloxynitrile precursor. Pivaloyl chloride (1.1 equivalents) would be added dropwise to a cooled (0 °C) solution of malononitrile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction mixture would be stirred at room temperature for several hours until the completion of the acylation reaction, monitored by thin-layer chromatography (TLC).

-

Step 2: Intramolecular Thorpe-Ziegler Cyclization. To the solution containing the α-pivaloyloxymalononitrile, a strong base such as sodium ethoxide (1.1 equivalents) would be added portion-wise at 0 °C. The reaction mixture would then be stirred at room temperature or gently heated to facilitate the intramolecular cyclization.

-

Step 3: Work-up and Purification. Upon completion, the reaction would be quenched with a weak acid, such as acetic acid, and the solvent removed under reduced pressure. The resulting residue would be partitioned between water and an organic solvent like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Alternative Synthetic Routes

Other reported methods for the synthesis of substituted 2-amino-3-cyanofurans include the reaction of α-hydroxyketones with malononitrile. However, this method can sometimes lead to the formation of competing pyrrole byproducts.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

-

Amino Group: The 2-amino group is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This functionality is crucial for forming hydrogen bonds, which can be important for biological target interactions.

-

Cyano Group: The nitrile group is a strong electron-withdrawing group and can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.

-

Furan Ring: The furan ring is an aromatic heterocycle that can undergo electrophilic substitution, although the electron-donating amino group at the 2-position and the bulky tert-butyl group at the 4-position will influence the regioselectivity of such reactions.

-

Tert-butyl Group: The 4-tert-butyl group provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets. It also increases the lipophilicity of the compound.

Biological Activities of 2-Amino-3-cyanofuran Analogs

While specific quantitative data for this compound is scarce, studies on analogous compounds with the 2-amino-3-cyanofuran core have revealed a range of biological activities.

Antimicrobial Activity

Several derivatives of 2-amino-3-cyanofuran have been investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria and fungi.

Anticancer Activity

The 2-amino-3-cyanofuran scaffold has been identified as a promising pharmacophore for the development of anticancer agents. Analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.

Table 1: Hypothetical Biological Activity Data for 2-Amino-4-alkyl-3-furonitrile Analogs

| Compound ID | R-Group at C4 | Target Organism/Cell Line | Activity Metric | Value (µM) |

| Analog 1 | Methyl | Staphylococcus aureus | MIC | 12.5 |

| Analog 2 | Ethyl | Escherichia coli | MIC | 25 |

| Analog 3 | Isopropyl | MCF-7 (Breast Cancer) | IC50 | 8.2 |

| Analog 4 | Phenyl | A549 (Lung Cancer) | IC50 | 15.7 |

| This compound | tert-Butyl | Data Not Available | N/A | N/A |

Note: The data presented in this table is illustrative and based on general findings for similar heterocyclic compounds. Specific experimental values for these exact analogs may not be publicly available.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related heterocyclic compounds, several plausible mechanisms can be hypothesized.

In the context of anticancer activity, compounds with similar structural features have been shown to target various components of cell signaling pathways that are often dysregulated in cancer. A hypothetical pathway is illustrated below.

A hypothetical signaling pathway potentially targeted by 2-amino-3-cyanofuran analogs.

This diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer. It is plausible that 2-amino-3-cyanofuran derivatives could exert their anticancer effects by inhibiting key kinases within this pathway, such as Akt or mTOR, leading to decreased cell proliferation and increased apoptosis.

Summary and Future Directions

The 2-amino-3-cyanofuran scaffold represents a valuable starting point for the design of novel bioactive molecules. While the broader class of compounds has shown promise in preliminary studies, a significant knowledge gap exists for specific analogs such as this compound.

Future research should focus on:

-

The development and optimization of synthetic routes to this compound and a diverse library of its homologs and analogs.

-

Systematic in vitro and in vivo evaluation of these compounds for a range of biological activities, including antimicrobial and anticancer effects, to establish quantitative structure-activity relationships (SAR).

-